molecular formula C26H24BF2N7O2 B1192288 BDP 650/665 azide

BDP 650/665 azide

Cat. No.: B1192288
M. Wt: 515.331
InChI Key: FGXVBGHGJJUGDB-KQGICBIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP 650/665 is a bright red emitting borondipyrromethene dye, compatible with Cy5 channel found on many instruments. This is azide derivative of BDP 650/665. It can be conjugated with terminal alkynes via copper catalyzed reaction, or with cycloalkynes via copper-free Click chemistry.

Properties

Molecular Formula

C26H24BF2N7O2

Molecular Weight

515.331

IUPAC Name

(E)-3-(4-(2-((3-azidopropyl)amino)-2-oxoethoxy)styryl)-5-fluoro-7-(1H-pyrrol-2-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium fluoride

InChI

InChI=1S/C26H23BFN7O2.FH/c28-27-34-20(8-9-21(34)17-22-10-13-25(35(22)27)24-3-1-14-30-24)7-4-19-5-11-23(12-6-19)37-18-26(36)31-15-2-16-32-33-29;/h1,3-14,17H,2,15-16,18H2,(H,31,36);1H/b7-4+;

InChI Key

FGXVBGHGJJUGDB-KQGICBIGSA-N

SMILES

O=C(NCCCN=[N+]=[N-])COC1=CC=C(C=C1)/C=C/C2=[N+]3C(C=C2)=CC4=CC=C(C5=CC=CN5)N4B3F.[F-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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